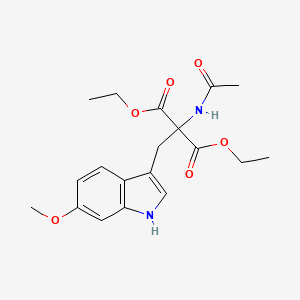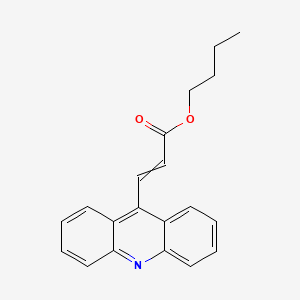
Butyl 3-(acridin-9-YL)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-(acridin-9-yl)prop-2-enoate: is a chemical compound that belongs to the class of acridine derivatives. Acridine compounds are well-known for their diverse biological activities, including anti-cancer, anti-viral, and anti-bacterial properties . The structure of this compound consists of an acridine moiety attached to a butyl ester group through a prop-2-enoate linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(acridin-9-yl)prop-2-enoate typically involves the reaction of acridine derivatives with appropriate esterifying agents. One common method involves the reaction of (E)-3-(acridin-9-yl)propenoyl chloride with butanol in the presence of a base such as triethylamine . The reaction is carried out in a cooled dichloromethane solution to control the reaction temperature and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl 3-(acridin-9-yl)prop-2-enoate undergoes various chemical reactions, including cycloaddition, hydrolysis, and substitution reactions .
Common Reagents and Conditions:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions with nitrile N-oxides to form isoxazole derivatives.
Hydrolysis Reactions: Hydrolysis of the ester group in the presence of acidic or basic conditions leads to the formation of carboxylic acids.
Substitution Reactions: The acridine moiety can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Major Products Formed:
Isoxazole Derivatives: Formed through cycloaddition reactions.
Carboxylic Acids: Resulting from hydrolysis reactions.
Substituted Acridines: Produced through electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butyl 3-(acridin-9-yl)prop-2-enoate is used as a building block in the synthesis of various acridine-based compounds.
Biology and Medicine: The compound exhibits significant DNA-binding properties, making it a valuable tool in biochemical research. It has been studied for its anti-tumor activity and ability to intercalate into DNA, thereby inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of fluorescent dyes and pigments. Its strong fluorescence properties make it suitable for applications in imaging and diagnostic assays .
Wirkmechanismus
Molecular Targets and Pathways: Butyl 3-(acridin-9-yl)prop-2-enoate exerts its effects primarily through DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This interaction leads to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication . The compound’s ability to induce DNA damage results in cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
9-[(E)-2-Phenylethenyl]acridine: Another acridine derivative with a reactive alkene moiety.
Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate: A closely related compound with a methyl ester group instead of a butyl ester.
Uniqueness: Butyl 3-(acridin-9-yl)prop-2-enoate is unique due to its butyl ester group, which can influence its solubility and reactivity compared to other acridine derivatives. The presence of the butyl group may also affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
91025-11-5 |
|---|---|
Molekularformel |
C20H19NO2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
butyl 3-acridin-9-ylprop-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-2-3-14-23-20(22)13-12-15-16-8-4-6-10-18(16)21-19-11-7-5-9-17(15)19/h4-13H,2-3,14H2,1H3 |
InChI-Schlüssel |
WSYJXWIUBQIINP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


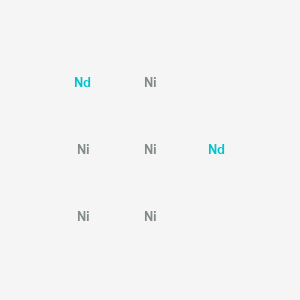
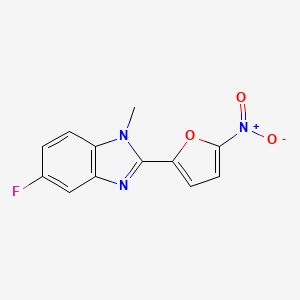
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)

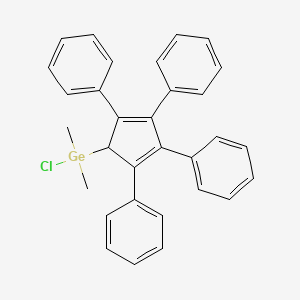
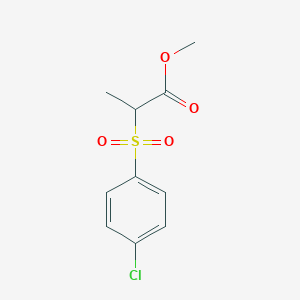

![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)

![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
